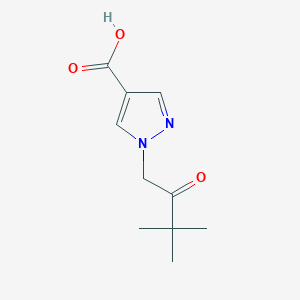
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,3-Dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acids or their derivatives under controlled conditions. The synthesis pathway may vary, but it often includes the use of catalysts to enhance yield and purity.
General Synthesis Reaction
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 (Liver) | 5.35 | |
| This compound | A549 (Lung) | 8.74 | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
The above table illustrates the potency of the compound compared to the standard drug Cisplatin, indicating promising anticancer activity.
The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and inhibition of specific cellular pathways that facilitate tumor growth. Research suggests that pyrazole derivatives can interfere with mitotic processes in cancer cells, leading to cell death.
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are known for various biological activities including anti-inflammatory and antimicrobial effects. These activities are attributed to their ability to modulate different biochemical pathways.
Recent Studies
A recent publication discussed the synthesis and biological evaluation of novel pyrazole derivatives, revealing their potential in treating various diseases due to their diverse biological activities. The study employed colorimetric MTT assays to evaluate cytotoxicity against carcinoma cell lines, establishing a significant correlation between structure and activity .
Pharmacological Profiles
The pharmacological profiles of pyrazole derivatives often include:
- Anticancer : Induces apoptosis in cancer cells.
- Anti-inflammatory : Reduces inflammation markers in vitro.
- Antimicrobial : Exhibits activity against bacterial strains.
Propiedades
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHKFHIZDCIKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















